molecular formula C11H17NO2 B14158952 Ethyl 2-cyano-3,5-dimethyl-2-hexenoate CAS No. 759-53-5

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate

Cat. No.: B14158952
CAS No.: 759-53-5
M. Wt: 195.26 g/mol
InChI Key: NHEROOPJNHZIMY-MDZDMXLPSA-N
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Description

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a cyano group, a double bond, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3,5-dimethyl-2-hexenoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Cyano-3,5-dimethyl-2-pentenoic acid ethyl ester: Similar structure but with a shorter carbon chain.

    2-Cyano-3,5-dimethyl-2-hexenoic acid propyl ester: Similar structure but with a propyl ester group.

Uniqueness

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester is unique due to its specific combination of functional groups and carbon chain length

Properties

CAS No.

759-53-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate

InChI

InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+

InChI Key

NHEROOPJNHZIMY-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)CC(C)C)C#N

Origin of Product

United States

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